Tetravinylsilane

Description

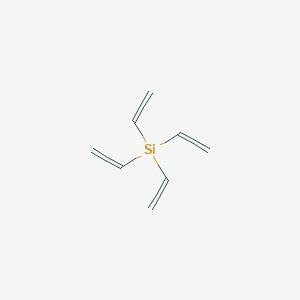

Structure

3D Structure

Propriétés

IUPAC Name |

tetrakis(ethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHILTCGAOPTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92717-78-7 | |

| Record name | Silane, tetraethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92717-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6061490 | |

| Record name | Silane, tetraethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-55-6 | |

| Record name | Tetraethenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetravinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetravinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, tetraethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetraethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetravinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQO34MU4LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Core Structure of Tetravinylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a foundational understanding of the chemical structure of tetravinylsilane (TVS), a versatile organosilicon compound. By delving into its molecular architecture, bonding parameters, and the experimental techniques used for its characterization, this document serves as a critical resource for professionals in research and development.

Molecular Structure and Composition

This compound, systematically named tetraethenylsilane, is a molecule with the chemical formula C₈H₁₂Si.[1] Its fundamental structure consists of a central silicon (Si) atom covalently bonded to four vinyl (-CH=CH₂) groups. This arrangement results in a tetrahedral geometry around the silicon center. The molecule has a molecular weight of approximately 136.27 g/mol .[1]

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction. The following tables summarize the key bond lengths and angles derived from this experimental work, providing a quantitative description of the molecule's geometry in the solid state.

| Bond | Bond Length (Å) |

| Si-C | 1.859(2) - 1.865(2) |

| C=C | 1.336(3) - 1.340(3) |

| C-H (vinyl) | 0.93(3) - 1.01(3) |

| Data extracted from the crystallographic study by Bartkowska B., et al. (1997). |

| Angle | Bond Angle (°) |

| C-Si-C | 107.8(1) - 111.2(1) |

| Si-C-C | 122.0(2) - 122.6(2) |

| H-C-H (vinyl) | 116(2) - 118(2) |

| Si-C-H (vinyl) | 118(2) - 121(2) |

| C-C-H (vinyl) | 119(2) - 122(2) |

| Data extracted from the crystallographic study by Bartkowska B., et al. (1997). |

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive solid-state structure of this compound was elucidated using single-crystal X-ray diffraction. The following provides a summary of the experimental methodology employed.

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown from a solution at low temperature.

Data Collection: A crystal of appropriate dimensions was mounted on a goniometer head. X-ray diffraction data were collected at a low temperature to minimize thermal vibrations and obtain a more precise structure. A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) was utilized. A series of diffraction images were recorded as the crystal was rotated through a range of angles.

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically. The final structural model was validated using standard crystallographic metrics.

Molecular Visualization

To provide a clear visual representation of the chemical structure of this compound, the following diagram was generated using the Graphviz (DOT language).

Figure 1. Ball-and-stick model of this compound's molecular structure.

Gas-Phase Structure

To date, a dedicated gas-phase electron diffraction (GED) study specifically for this compound has not been prominently reported in the literature. GED is a powerful technique for determining the structure of molecules in the gaseous state, free from the intermolecular forces present in a crystal lattice. While the solid-state structure provides a highly accurate picture of the molecule's conformation, the gas-phase structure would offer complementary insights into its intrinsic geometry and the rotational freedom of the vinyl groups. The structure of the related, simpler molecule, vinylsilane (CH₂=CHSiH₃), has been a subject of interest.[2][3]

Conclusion

The chemical structure of this compound is characterized by a central silicon atom tetrahedrally coordinated to four vinyl groups. The quantitative details of its bond lengths and angles in the solid state have been precisely determined by single-crystal X-ray diffraction, providing a solid foundation for understanding its reactivity and physical properties. While a gas-phase structural determination would offer a more complete picture, the available crystallographic data serves as a robust and essential starting point for researchers, scientists, and drug development professionals working with this versatile organosilicon compound.

References

A Preliminary Investigation into the Reactivity of Tetravinylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetravinylsilane (TVS), a tetraorganosilane with the chemical formula Si(CH=CH₂)₄, is a versatile monomer and crosslinking agent with significant potential in materials science and organic synthesis.[1][2] Its four reactive vinyl groups attached to a central silicon atom provide a unique platform for a variety of chemical transformations, leading to the formation of complex three-dimensional structures and functionalized materials.[3] This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key reaction pathways including its synthesis, polymerization, hydrosilylation, olefin metathesis, and cycloaddition reactions. The content is intended to serve as a foundational resource for researchers exploring the applications of this multifaceted molecule.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid with a pungent odor.[3][4] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂Si | [5] |

| Molecular Weight | 136.27 g/mol | [5] |

| Boiling Point | 130-131 °C | [2] |

| Density | 0.8 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.461 | [2] |

| Flash Point | 6 °C (closed cup) | [4] |

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the Grignard reaction of silicon tetrachloride with a vinyl Grignard reagent, such as vinylmagnesium chloride.[6]

Experimental Protocol: Grignard Reaction

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Vinylmagnesium chloride (CH₂=CHMgCl) solution

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Magnesium turnings

-

1,4-Dichlorobenzene (B42874) (for Grignard reagent preparation if not commercially available)

-

Iodine crystal (for activation)

Procedure:

-

Grignard Reagent Preparation (if necessary): In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1,4-dichlorobenzene in anhydrous diethyl ether or THF to initiate the Grignard reaction.

-

Reaction with Silicon Tetrachloride: Cool the prepared Grignard reagent solution in an ice bath. In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF.

-

Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to reflux for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

A patent describes a similar procedure using tetrachlorosilane (B154696) and vinyl magnesium chloride in methyl tertiary butyl ether with magnesium iodide as a catalyst, achieving a yield of 67.81% and a purity of 99.4%.[2]

Reactivity of this compound

The four vinyl groups of this compound are susceptible to a variety of addition and transformation reactions, making it a valuable building block for more complex molecules and polymers.

Polymerization

This compound can undergo polymerization through several mechanisms, including plasma, anionic, and free-radical polymerization, leading to the formation of crosslinked or hyperbranched polymers.

Plasma-polymerized this compound films can be deposited on various substrates using a radio-frequency (RF) glow discharge.[7] These films have applications as surface modifiers and protective coatings.[2] The properties of the resulting polymer films, such as deposition rate, surface roughness, and refractive index, can be controlled by adjusting the effective power of the plasma.[6]

Table 2: Properties of Plasma-Polymerized this compound Films

| Effective Power (W) | Deposition Rate (nm/min) | Surface Roughness (nm) | Refractive Index (at 633 nm) |

| 0.05 | 8 | 2.0 | 1.63 |

| 10 | 165 | 5.8 | 1.75 |

Data extracted from a study on plasma-polymerized this compound films.[6]

Caption: Anionic polymerization of this compound.

Free-radical polymerization of vinyl monomers is a common method for producing polymers. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used.[9] A general protocol involves dissolving the monomer and initiator in a suitable solvent, removing oxygen, and heating the mixture to initiate polymerization.[10]

Experimental Protocol: Free-Radical Polymerization (General)

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous solvent (e.g., benzene, toluene)

Procedure:

-

In a reaction flask, dissolve this compound and the radical initiator (e.g., AIBN) in the chosen solvent.

-

De-gas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to decompose the initiator (typically 60-80 °C for AIBN).

-

Monitor the progress of the polymerization by techniques such as NMR or by observing the increase in viscosity.

-

Terminate the polymerization by cooling the reaction mixture and precipitating the polymer in a non-solvent (e.g., methanol).

-

Isolate the polymer by filtration and dry it under vacuum.

The resulting polymer is expected to be a highly crosslinked, insoluble material due to the tetrafunctionality of the monomer. The characterization of such crosslinked networks can be performed using techniques like swelling studies, dynamic mechanical analysis (DMA), and thermogravimetric analysis (TGA).[11][12]

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. This reaction is a powerful tool for the synthesis of organosilicon compounds and for crosslinking silicone polymers.[13][14] The reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[14]

While a specific, detailed experimental protocol for the hydrosilylation of this compound was not found in the reviewed literature, a general procedure for the hydrosilylation of olefins can be adapted.[15]

Caption: General scheme of this compound hydrosilylation.

Olefin Metathesis

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium-based catalysts like the Grubbs' catalyst.[16] Cross-metathesis of vinylsilanes with other olefins provides a route to functionalized alkenylsilanes.[17][18]

Experimental Protocol: Cross-Metathesis of Vinylsilanes (General)

Materials:

-

This compound

-

Alkene co-reactant

-

Grubbs' catalyst (e.g., first or second generation)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve this compound and the alkene co-reactant in the solvent.

-

Add the Grubbs' catalyst to the solution.

-

The reaction mixture is typically stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by GC or TLC.

-

Upon completion, the reaction is quenched, and the product is purified by column chromatography.

The efficiency and selectivity of the cross-metathesis reaction can be influenced by the nature of the substrates and the catalyst used.[17]

Caption: Workflow for the cross-metathesis of this compound.

Cycloaddition Reactions (Diels-Alder)

The vinyl groups of this compound can act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes to form six-membered rings.[19][20] This reaction is a powerful tool for the construction of complex cyclic and polycyclic structures.

While specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively detailed in the initial search, the general principles of the reaction can be applied. The reactivity of the vinylsilane as a dienophile can be enhanced by the presence of electron-withdrawing groups, although the silicon atom itself can influence the electronic properties of the vinyl group.[21]

Caption: Diels-Alder reaction with this compound.

Characterization of this compound and its Derivatives

A variety of analytical techniques are employed to characterize this compound and the products of its reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are essential for confirming the structure of this compound and its derivatives. Quantitative NMR can be used to determine the extent of polymerization and the composition of copolymers.[7][11][22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for analyzing the purity of this compound and for identifying the products of its reactions, particularly in metathesis and hydrosilylation.

-

Gel Permeation Chromatography (GPC): GPC is a key technique for determining the molecular weight and molecular weight distribution of soluble polymers derived from this compound.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to characterize the thermal properties of polymers, such as glass transition temperature, melting point, and thermal stability.[23]

Conclusion

This compound is a highly reactive and versatile molecule with significant potential in polymer chemistry and organic synthesis. Its tetrafunctionality allows for the creation of complex, highly branched, or crosslinked structures. While detailed experimental protocols for some of its reactions are not yet widely published, the general reactivity patterns of vinylsilanes provide a strong foundation for further exploration. This guide has summarized the available information on the synthesis and reactivity of this compound, providing a starting point for researchers interested in harnessing its unique chemical properties for the development of novel materials and synthetic methodologies. Further research into the specific reaction conditions and quantitative outcomes for the hydrosilylation and cycloaddition reactions of this compound is warranted to fully unlock its synthetic potential.

References

- 1. Synthesis of hyperbranched polyarylethenes by consecutive C–H vinylation reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [ouci.dntb.gov.ua]

- 3. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanistic studies of platinum-catalyzed hydrosilylation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pslc.ws [pslc.ws]

- 11. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 14. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 17. mdpi.com [mdpi.com]

- 18. Polysiloxanes polymers with hyperbranched structure and multivinyl functionality | Semantic Scholar [semanticscholar.org]

- 19. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. d-nb.info [d-nb.info]

- 22. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 23. sciforum.net [sciforum.net]

Tetravinylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetravinylsilane (TVS) is a versatile organosilicon compound with the chemical formula Si(CH=CH₂)₄. Characterized by a central silicon atom bonded to four vinyl groups, this molecule serves as a valuable precursor and crosslinking agent in materials science and polymer chemistry. Its high reactivity, attributed to the presence of four readily polymerizable vinyl groups, allows for its use in a variety of applications, including the synthesis of silicon-containing polymers, the formation of protective and functional coatings through plasma polymerization, and as a precursor for silicon carbide (SiC) via chemical vapor deposition. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis, and key applications, with a focus on experimental methodologies relevant to researchers in both materials and biomedical fields. While direct applications in drug development are not prominent, the role of organosilicon compounds in creating biocompatible and functionalized surfaces for medical devices and potential drug delivery systems is discussed, highlighting the potential utility of this compound in these emerging areas.

Core Properties of this compound

This compound is a colorless to light yellow liquid with a distinct odor. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 1112-55-6 | [1] |

| Molecular Formula | C₈H₁₂Si | [1] |

| Molecular Weight | 136.27 g/mol | [1] |

| Density | 0.8 g/mL at 25 °C | [2] |

| Boiling Point | 130-131 °C | [2] |

| Refractive Index | n20/D 1.461 | [2] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [2] |

| InChI Key | UFHILTCGAOPTOV-UHFFFAOYSA-N | [2] |

| SMILES | C=C--INVALID-LINK--(C=C)C=C | [2] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the Grignard reaction, where a vinyl Grignard reagent (vinylmagnesium bromide or chloride) is reacted with silicon tetrachloride.[3][4] This method allows for the straightforward formation of the silicon-carbon bonds.

Grignard Reaction Workflow

The following diagram illustrates the typical workflow for the synthesis of this compound via the Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

The following protocol is adapted from a patented synthesis method and represents a typical procedure for preparing this compound.[3]

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Vinyl magnesium chloride (or bromide) solution in THF

-

Anhydrous methyl tertiary butyl ether (MTBE)

-

Magnesium iodide (catalyst)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve 16.7 g (0.1 mol) of silicon tetrachloride in 125 mL of anhydrous methyl tertiary butyl ether in a reaction flask equipped with a stirrer and a dropping funnel.

-

Add 0.09 g of magnesium iodide to the solution as a catalyst.

-

Control the temperature of the reaction mixture at 20 °C.

-

Slowly add the vinyl magnesium chloride solution to the reaction mixture over a period of approximately 2 hours while maintaining the temperature at 20 °C.

-

After the addition is complete, continue stirring the reaction mixture for 2.5 hours at 20 °C to ensure the completion of the Grignard reaction.

-

Slowly add 76 mL of deionized water to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Key Applications and Experimental Methodologies

This compound's primary applications lie in materials science, where its vinyl groups can undergo polymerization or serve as reactive sites for surface modification.

Plasma Polymerization for Surface Modification

Plasma-enhanced chemical vapor deposition (PECVD) of this compound is a technique used to deposit thin, highly crosslinked, and pinhole-free polymer films (pp-TVS) on various substrates.[5] These films can alter the surface properties of materials, such as enhancing adhesion, providing a protective barrier, or introducing specific functionalities.

The following diagram outlines the key steps in the PECVD process using this compound as a precursor.

This protocol is based on a published study on the deposition of plasma-polymerized this compound films.[5]

Equipment and Materials:

-

Capacitively coupled plasma reactor with a radio frequency (RF) power supply (e.g., 13.56 MHz).

-

This compound (TVS) precursor.

-

Oxygen (O₂) as an oxidant gas (optional, for depositing SiCOH films).

-

Substrates (e.g., silicon wafers).

-

Vacuum system.

Procedure:

-

Clean the substrates and place them on the bottom electrode of the PECVD reactor.

-

Evacuate the chamber to a base pressure.

-

Introduce this compound vapor into the chamber at a controlled flow rate. If depositing SiCOH films, co-flow with oxygen.

-

Maintain a constant chamber pressure (e.g., by adjusting the pumping speed).

-

Apply RF power to the top electrode to generate a plasma.

-

Deposition occurs on the substrate surface. The deposition time will determine the film thickness.

-

After the desired deposition time, turn off the RF power and stop the precursor flow.

-

Vent the chamber to atmospheric pressure and remove the coated substrates.

-

The deposited films can be annealed post-deposition to modify their properties.

Hydrosilylation Reactions

The vinyl groups of this compound can undergo hydrosilylation, a reaction where a silicon-hydrogen bond adds across the carbon-carbon double bond. This reaction is a powerful tool for creating more complex organosilicon structures and for crosslinking silicone polymers. The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[6][7]

While a specific, detailed protocol for the hydrosilylation of this compound was not found in the immediate search, a general procedure can be outlined based on established methods for similar vinylsilanes.

General Protocol for Hydrosilylation:

-

In an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent (e.g., toluene).

-

Add the hydrosilane (R₃SiH) to the solution.

-

Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst).

-

The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction.

-

Monitor the reaction progress by techniques such as NMR or IR spectroscopy to observe the disappearance of the Si-H and vinyl group signals and the appearance of the new Si-C and C-H signals.

-

Upon completion, the catalyst may be removed, and the product purified, typically by distillation.

Relevance to Drug Development Professionals

While this compound does not have direct applications in pharmaceuticals, the broader class of organosilicon compounds is of growing interest in the biomedical field.[8][9][10] Organosilicon compounds are used to create biocompatible materials for medical implants and devices.[2][8] Silane (B1218182) coatings, in general, are applied to medical devices to impart hydrophobicity, reduce friction, and prevent corrosion and bacterial growth.[11]

This compound, with its ability to form highly crosslinked and stable polymer films via plasma polymerization, could potentially be used to create biocompatible or functionalized coatings on medical devices. Furthermore, as a crosslinking agent, it could be explored in the synthesis of silicone-based hydrogels for drug delivery or tissue engineering applications.[12][13][14] The vinyl groups also offer a route for further chemical modification, allowing for the attachment of bioactive molecules to a surface.

Conclusion

This compound is a valuable and reactive organosilicon compound with established applications in materials science and polymer chemistry. Its synthesis is readily achieved through the Grignard reaction, and its utility is demonstrated in the formation of thin films via plasma polymerization and as a participant in hydrosilylation reactions. For researchers and scientists, it offers a versatile platform for creating new materials with tailored properties. For professionals in drug development, while not a direct therapeutic agent, this compound represents a class of compounds with potential for developing advanced biomedical materials and coatings, an area of increasing importance for next-generation medical devices and drug delivery systems.

References

- 1. This compound | C8H12Si | CID 66188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zmsilane.com [zmsilane.com]

- 3. CN114478611B - Synthesis method of tetraethylene silane - Google Patents [patents.google.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dakenchem.com [dakenchem.com]

- 12. Versatile click alginate hydrogels crosslinked via tetrazine-norbornene chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in crosslinking strategies of biomedical hydrogels - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Solubility of Tetravinylsilane in Common Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetravinylsilane (TVS), with the chemical formula Si(CH=CH₂)₄, is a versatile organosilicon compound utilized as a crosslinking agent, a monomer for polymerization, and a precursor in the synthesis of silicon-containing materials.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a general experimental protocol for its solubility determination, and includes a schematic for its synthesis and purification.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₁₂Si |

| Molecular Weight | 136.27 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 0.8 g/mL at 25 °C[1] |

| Boiling Point | 130-131 °C[1] |

| Refractive Index | n20/D 1.461[1] |

| Water Solubility | 7.26 mg/L at 20 °C |

Solubility Profile of this compound

| Solvent | Polarity | Expected Solubility |

| n-Hexane | Nonpolar | High / Miscible |

| Toluene | Nonpolar | High / Miscible |

| Diethyl Ether | Slightly Polar | High / Miscible |

| Tetrahydrofuran (B95107) (THF) | Polar Aprotic | High / Miscible |

| Dichloromethane | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Moderately Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble / Insoluble |

| Water | Polar Protic | Insoluble (7.26 mg/L at 20°C) |

Experimental Protocol for Solubility Determination

The following is a general methodology for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a given organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Centrifuge (optional)

-

Syringe filters (chemically compatible)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To avoid transferring any undissolved droplets, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

Dilute the collected aliquot with a known volume of the same solvent to bring the concentration of this compound within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated GC-FID or another suitable analytical method.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthesis and Purification Workflow

The most common laboratory-scale synthesis of this compound involves the Grignard reaction between silicon tetrachloride and a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride, typically in an ether solvent like tetrahydrofuran (THF).[6][7] The crude product is then purified by distillation.

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3][4][5] The following diagram illustrates the logical relationship for predicting the solubility of this compound.

Caption: Logical relationship for predicting the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in common organic solvents is limited, its nonpolar nature strongly suggests high solubility in nonpolar solvents and poor solubility in polar solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values as needed for their specific applications. The synthesis and purification workflow highlights a standard and effective method for obtaining high-purity this compound for research and development purposes. This guide serves as a valuable resource for professionals working with this versatile organosilicon compound.

References

- 1. This compound | 1112-55-6 [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Khan Academy [khanacademy.org]

- 6. CN114478611B - Synthesis method of tetraethylene silane - Google Patents [patents.google.com]

- 7. gelest.com [gelest.com]

Thermal Stability and Decomposition of Tetravinylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetravinylsilane (TVSi), a volatile organosilicon compound, is a precursor of significant interest in the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films and other silicon-containing materials. Understanding its thermal stability and decomposition pathways is paramount for controlling film composition, quality, and deposition rates. This technical guide provides a comprehensive overview of the thermal behavior of TVSi, detailing its decomposition products, proposed reaction mechanisms, and experimental protocols for its study. Quantitative data from relevant studies are summarized, and key processes are visualized to facilitate a deeper understanding for researchers in materials science and related fields.

Thermal Stability of this compound

This compound exhibits lower thermal stability compared to its saturated analog, tetraethylsilane (B1293383) (TESi). Pyrolysis of TVSi initiates at lower temperatures, leading to the formation of carbon-rich silicon carbide films.[1][2] The decomposition process is influenced by factors such as temperature, pressure, and the carrier gas used.

Decomposition Temperature

Gaseous Decomposition Products

The primary gaseous products identified during the thermal decomposition of TVSi are ethylene (B1197577) (C2H4) and methane (CH4) .[2] The relative abundance of these products is dependent on the decomposition temperature and the presence of a carrier gas like hydrogen, which can influence secondary reactions.

Data Presentation

The following tables summarize the key experimental parameters and findings from studies on the thermal decomposition of this compound.

| Parameter | Value | Reference |

| Precursor | This compound (TVSi) | [2] |

| Decomposition Temperature Range | 500-1000 °C | [2] |

| Molar Fraction | 2 x 10⁻³ | [2] |

| Carrier Gas | Helium (He) or Hydrogen (H₂) | [1][2] |

| Carrier Gas Flow Rate | 10 dm³/h | [2] |

| Total Pressure | 760 Torr | [2] |

Table 1: Experimental Conditions for this compound Pyrolysis

| Decomposition Product | Chemical Formula | Method of Identification | Reference |

| Ethylene | C₂H₄ | Gas Chromatography | [2] |

| Methane | CH₄ | Gas Chromatography | [2] |

| Solid Deposit | Carbon-rich SiC | - | [1][2] |

Table 2: Identified Decomposition Products of this compound

Proposed Decomposition Mechanism

While a detailed, experimentally verified decomposition mechanism for this compound is not extensively documented, a plausible pathway can be proposed based on the known decomposition of other organosilanes, such as tetramethylsilane, and the identified products of TVSi pyrolysis.[3] The mechanism is likely to proceed via a series of radical chain reactions.

Initiation: The initial step is the homolytic cleavage of a silicon-vinyl bond, which is the weakest bond in the molecule, to form a trivinylsilyl radical and a vinyl radical.

-

Si(CH=CH₂)₄ → •Si(CH=CH₂)₃ + •CH=CH₂

Propagation: The highly reactive radicals can then participate in a series of propagation steps, including hydrogen abstraction and β-scission.

-

Hydrogen Abstraction: The vinyl radical can abstract a hydrogen atom from another TVSi molecule or from the carrier gas (if hydrogen is used), leading to the formation of ethylene and another trivinylsilyl radical.

-

•CH=CH₂ + Si(CH=CH₂)₄ → CH₂=CH₂ + •Si(CH=CH₂)₃(CH=CH•)

-

-

β-Scission: The trivinylsilyl radical can undergo rearrangement and β-scission, leading to the elimination of ethylene and the formation of a silylene species.

-

•Si(CH=CH₂)₃ → H₂C=CH-Si(CH=CH₂) + •CH=CH₂

-

-

Methane Formation: Methane formation is likely a result of secondary reactions involving the decomposition of vinyl radicals or subsequent surface reactions on the growing film.

Termination: The radical chain reactions are terminated by the combination of two radicals.

-

•Si(CH=CH₂)₃ + •CH=CH₂ → Si(CH=CH₂)₄

-

2 •Si(CH=CH₂)₃ → (H₂C=CH)₃Si-Si(CH=CH₂)₃

References

Spectroscopic Analysis of Tetravinylsilane: An In-depth Technical Guide

Abstract

Tetravinylsilane (Si(CH=CH₂)₄) is a fundamental organosilicon compound utilized as a precursor in the synthesis of silicon-containing polymers and as a crosslinking agent in material science. A thorough understanding of its molecular structure and vibrational modes is paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy. This document summarizes key quantitative data, outlines detailed experimental protocols for each analytical technique, and presents a logical workflow for the spectroscopic characterization of this compound. It is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of the spectroscopic properties of this compound.

Introduction

This compound is a tetraorganosilane characterized by a central silicon atom bonded to four vinyl groups. Its high degree of unsaturation and the presence of the Si-C bond make it a versatile building block in organometallic chemistry and polymer science. Spectroscopic techniques are essential for confirming the identity, purity, and structural characteristics of this compound. NMR spectroscopy provides detailed information about the electronic environment of the ¹H, ¹³C, and ²⁹Si nuclei. Vibrational spectroscopy, including both FT-IR and Raman, offers insights into the various vibrational modes of the molecule, such as the stretching and bending of its chemical bonds. This guide synthesizes available spectroscopic data and provides standardized protocols to aid in the characterization of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The molecule's symmetry results in a relatively simple spectrum.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Hₐ (-CH=) | 6.118 | J(A,B) = 3.62 |

| Hₑ (=CH₂) | 6.057 | J(A,C) = 14.67 |

| Hₑ' (=CH₂) | 5.769 | J(B,C) = 20.40 |

| Solvent: CCl₄, Reference: S. Cawley, S.S. Danyluk, Can. J. Chem. 46, 2373 (1968).[1] |

Table 2: ¹³C and ²⁹Si NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Notes |

| ¹³C (=CH₂) | Data not available in searched resources. Expected in the 130-140 ppm range for vinyl carbons attached to silicon. | The primary literature reference is consistently cited as "B.E. Mann, B.F. Taylor, 13C NMR Data for Organometallic Compounds".[2] |

| ¹³C (-CH=) | Data not available in searched resources. Expected in the 130-140 ppm range for vinyl carbons attached to silicon. | The primary literature reference is consistently cited as "B.E. Mann, B.F. Taylor, 13C NMR Data for Organometallic Compounds".[2] |

| ²⁹Si | Data not available in searched resources. Expected in the range of -15 to -25 ppm relative to TMS for tetralkenylsilanes. | - |

Vibrational Spectroscopy (FT-IR & Raman)

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of this compound. Key vibrational bands are associated with the vinyl groups and the silicon-carbon bonds.

Table 3: Key FT-IR and Raman Vibrational Bands for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (vinyl) | 3100–3000 | 3100–3000 | Medium (IR), Strong (Raman) |

| C=C stretch (vinyl) | 1680–1620 | 1680–1620 | Medium (IR), Very Strong (Raman) |

| CH₂ scissoring | ~1410 | ~1410 | Medium |

| C-H in-plane bend | ~1260 | ~1260 | Medium |

| CH₂ wag | ~1010 | ~1010 | Strong |

| CH₂ twist | ~960 | ~960 | Strong |

| Si-C stretch | 800-600 | 800-600 | Strong |

| Note: Specific experimental peak lists for this compound were not available in the searched resources. The expected ranges are based on general correlation tables for organosilicon and vinyl compounds.[3][4][5] |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline standard operating procedures for the analysis of this compound, which is a liquid at room temperature.

NMR Sample Preparation and Analysis

-

Sample Preparation :

-

For ¹H and ¹³C NMR, prepare a solution by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

For ²⁹Si NMR, a more concentrated sample of 50-100 mg may be required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time will be necessary compared to ¹H NMR.

-

²⁹Si NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low sensitivity and potentially long relaxation times of ²⁹Si, a relaxation agent may be added, and longer delays between pulses may be necessary.

-

FT-IR Sample Preparation and Analysis

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

ATR is a common and convenient method for liquid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup :

-

Set the spectrometer to collect data in the mid-infrared range (typically 4000-400 cm⁻¹).

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

After analysis, clean the ATR crystal thoroughly with a solvent that will dissolve this compound.

-

Raman Sample Preparation and Analysis

-

Sample Preparation :

-

Transfer a small amount of this compound into a glass NMR tube or a glass capillary tube.

-

Place the tube into the sample holder of the Raman spectrometer.

-

-

Instrument Setup :

-

Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

-

Calibrate the spectrometer using a known standard (e.g., silicon or polystyrene).

-

-

Data Acquisition :

-

Focus the laser onto the liquid sample within the tube.

-

Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve a good quality spectrum without causing sample degradation.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 3200-200 cm⁻¹).

-

Workflow and Data Interpretation

The systematic application of these spectroscopic techniques provides a comprehensive characterization of this compound. The logical flow from sample preparation to final data analysis is crucial for an accurate structural assignment.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has detailed the spectroscopic analysis of this compound using NMR, FT-IR, and Raman techniques. Quantitative ¹H NMR data has been presented, along with expected spectral regions for ¹³C and ²⁹Si NMR, and vibrational spectroscopy. The provided experimental protocols offer a standardized approach for researchers to obtain reliable and high-quality data. The integrated workflow demonstrates how these complementary techniques lead to a full structural characterization of the molecule. While specific experimental data for all techniques were not universally available in surveyed literature, the combination of known values and established spectroscopic principles provides a robust framework for the analysis of this compound.

References

Quantum Chemical Calculations for Tetravinylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetravinylsilane [Si(CH=CH₂)₄] is a volatile organosilicon compound with a tetrahedral arrangement of four vinyl groups around a central silicon atom. Its unique electronic and structural properties make it a subject of interest in materials science and organometallic chemistry. Quantum chemical calculations provide a powerful theoretical framework for understanding the molecular structure, vibrational properties, and reactivity of this compound at the atomic level. This guide offers a detailed overview of the theoretical methodologies and computational data pertinent to this molecule, aimed at researchers and professionals in relevant scientific fields.

The primary computational approach discussed herein is Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems. Specifically, calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for a wide range of molecules.

Molecular Structure and Geometry Optimization

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.[1][2] This process yields key structural parameters such as bond lengths and bond angles.

For illustrative purposes, a general workflow for geometry optimization is presented below.

Vibrational Analysis: Infrared and Raman Spectroscopy

Vibrational spectroscopy is a powerful technique for identifying molecules and probing their chemical bonds. The vibrational frequencies of a molecule can be calculated computationally and compared with experimental data from infrared (IR) and Raman spectroscopy. These calculations are typically performed at the optimized geometry and can aid in the assignment of experimentally observed vibrational bands to specific molecular motions.

A comprehensive study of the vibrational spectrum of this compound was conducted by G. Davidson in 1971, providing a nearly complete assignment of its infrared and Raman active modes. The experimental data from this study serves as a critical benchmark for any theoretical calculations. The study found little evidence of significant interaction between the silicon 3d-orbitals and the vinyl π-electrons based on the vibrational frequencies.

The following table summarizes the experimentally observed vibrational frequencies for this compound.

| Vibrational Mode | Frequency (cm⁻¹) | Symmetry | Description |

| ν(C-H) | 3055 | A₁ | Symmetric C-H stretch |

| ν(C-H) | 3055 | E | Asymmetric C-H stretch |

| ν(C-H) | 3055 | T₂ | Asymmetric C-H stretch |

| ν(C=C) | 1592 | A₁ | Symmetric C=C stretch |

| ν(C=C) | 1592 | E | Asymmetric C=C stretch |

| ν(C=C) | 1592 | T₂ | Asymmetric C=C stretch |

| δ(CH₂) | 1405 | A₁ | CH₂ scissoring |

| δ(CH₂) | 1405 | E | CH₂ scissoring |

| δ(CH₂) | 1405 | T₂ | CH₂ scissoring |

| δ(=C-H) | 1265 | T₂ | In-plane C-H deformation |

| δ(=C-H) | 1265 | E | In-plane C-H deformation |

| ω(CH₂) | 1008 | T₂ | CH₂ wagging |

| ω(CH₂) | 1008 | A₁ | CH₂ wagging |

| τ(CH₂) | 955 | T₂ | CH₂ twisting |

| τ(CH₂) | 955 | E | CH₂ twisting |

| ν(Si-C) | 680 | A₁ | Symmetric Si-C stretch |

| ν(Si-C) | 680 | T₂ | Asymmetric Si-C stretch |

| ρ(CH₂) | 590 | T₂ | CH₂ rocking |

| Skeletal | 350 | E | Si-C skeletal deformation |

| Skeletal | 160 | T₂ | Si-C skeletal deformation |

| Torsion | ~100 | T₁ | C-C torsion (inactive) |

Data extracted from Davidson, G. (1971). The vibrational spectrum of this compound. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(7), 1161-1169.

Electronic Properties: HOMO-LUMO Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

While specific calculated HOMO and LUMO energies for this compound are not available in the literature, the general methodology for their calculation is well-established. These values are typically obtained from the output of a DFT calculation.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These descriptors provide insights into the molecule's electrophilicity, hardness, and chemical potential.

-

Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

-

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

-

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Atomic Charges and Population Analysis

To understand the distribution of electron density within the molecule, a population analysis can be performed. The Mulliken population analysis is a common method used to assign partial atomic charges to each atom in a molecule. These charges can provide insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set.

Experimental Protocols

Quantum Chemical Calculations

The theoretical data presented in this guide would be obtained using the following general computational protocol:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling program.

-

Geometry Optimization: The structure is then optimized using a specified level of theory, for example, DFT with the B3LYP functional and the 6-311++G(d,p) basis set, to find the minimum energy conformation.

-

Vibrational Frequency Calculation: At the optimized geometry, a frequency calculation is performed to obtain the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the structure is a true minimum.

-

Electronic Property and Reactivity Descriptor Calculation: From the output of the DFT calculation, the HOMO and LUMO energies are extracted. These are then used to calculate the chemical potential, chemical hardness, and global electrophilicity index.

-

Population Analysis: A Mulliken population analysis is performed to determine the partial atomic charges.

All calculations would be carried out using a standard quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

Vibrational Spectroscopy

The experimental vibrational spectra of this compound, as reported by Davidson (1971), were obtained using the following techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound was likely recorded in the gas phase or as a neat liquid between salt plates using a dispersive or Fourier-transform infrared spectrometer.

-

Raman Spectroscopy: The Raman spectrum was likely obtained by irradiating a liquid sample of this compound with a monochromatic laser source and detecting the inelastically scattered light.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to understanding the fundamental properties of this compound. While a comprehensive computational study with detailed quantitative data for this specific molecule is not yet prevalent in the scientific literature, the methodologies for such an analysis are well-established. The experimental vibrational data provides a solid foundation for future computational work that could further elucidate the electronic structure and reactivity of this interesting organosilicon compound. This guide provides the necessary theoretical background and a summary of the available experimental data to aid researchers in their study of this compound and related molecules.

References

The Synthesis of Tetravinylsilane: A Journey Through Discovery and Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetravinylsilane (TVS), a tetraorganosilane with the chemical formula Si(CH=CH₂)₄, stands as a versatile building block in the realm of organosilicon chemistry. Its four reactive vinyl groups make it an important precursor for the synthesis of silicon-containing polymers, a crosslinking agent, and a surface modifier. This technical guide delves into the discovery and historical evolution of this compound synthesis, providing a comprehensive overview of the core methodologies, detailed experimental protocols, and a comparative analysis of their efficiencies.

Historical Perspective: From Pioneering Efforts to Modern Methodologies

The journey to synthesize this compound is intrinsically linked to the broader history of organosilicon chemistry. The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts. However, it was the pioneering work of Frederic Kipping in the early 20th century, utilizing Grignard reagents, that laid the practical foundation for the synthesis of a wide array of organosilanes.

The earliest methods for forming silicon-carbon bonds, and by extension, the synthesis of compounds like this compound, relied on the reaction of a silicon halide with an organometallic reagent. Over time, more direct and industrially scalable methods were developed, reflecting the increasing demand for organosilicon materials. The three primary routes that have defined the synthesis of this compound are:

-

The Grignard Reaction: The classical and highly versatile method for forming silicon-carbon bonds.

-

The Direct Process (Müller-Rochow Process): An industrial cornerstone for the production of organochlorosilanes, which are key precursors.

-

Hydrosilylation: A powerful and atom-economical method for creating silicon-carbon bonds.

This guide will explore each of these pathways in detail, providing both the historical context and practical experimental guidance.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route for this compound depends on various factors, including the desired scale of production, available starting materials, and required purity. The following table summarizes the key quantitative data for the primary synthesis methods.

| Synthesis Route | Key Reactants & Reagents | Typical Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Grignard Reaction | Silicon tetrachloride, Vinyl magnesium chloride, Methyl tertiary butyl ether, Magnesium iodide (catalyst) | 20-25 °C | 65-75 | >99 | High purity, Versatile | Multi-step process, Requires anhydrous conditions |

| Direct Process | Silicon, Vinyl chloride, Copper catalyst | High temperature (300-500 °C) | (Indirect) | (Variable) | Industrially scalable for precursors | High energy consumption, Produces a mixture of products |

| Hydrosilylation | Acetylene (B1199291), Trichlorosilane (B8805176), Platinum catalyst (for precursor synthesis) | 50-200 °C | High for precursor (>90%) | High | Atom-economical, High selectivity for precursor | Requires catalyst, Multi-step to this compound |

Experimental Protocols

Grignard Reaction Synthesis of this compound

This method involves the reaction of a silicon halide with a vinyl Grignard reagent. A recent patent highlights a refined procedure with high yield and purity.

Reaction: SiCl₄ + 4 CH₂=CHMgCl → Si(CH=CH₂)₄ + 4 MgCl₂

Experimental Protocol:

-

Apparatus: A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

Under the protection of an inert gas, dissolve silicon tetrachloride (0.1 mol) in methyl tertiary butyl ether (125 mL).

-

Add magnesium iodide (0.09 g) as a catalyst to the solution.

-

Control the temperature of the system at 20-25 °C.

-

Slowly add a solution of vinyl magnesium chloride (0.4-0.42 mol) dropwise to the stirred mixture.

-

After the addition is complete, continue stirring at 20-25 °C for the Grignard reaction to proceed.

-

After the reaction is complete, slowly add water to quench the reaction.

-

Perform a phase separation and collect the organic phase.

-

Dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate) and concentrate under reduced pressure to obtain this compound.

-

Synthesis via the Direct Process and Subsequent Reactions

The Direct Process, developed by Eugene G. Rochow and Richard Müller in the 1940s, is the primary industrial method for producing organochlorosilane monomers. While it does not directly yield this compound, it produces vinylchlorosilanes which are essential precursors.

Primary Reaction (Direct Process): Si + CH₂=CHCl ---(Cu catalyst, 300-500°C)---> (CH₂=CH)ₓSiCl₄₋ₓ

The direct reaction of vinyl chloride with silicon in the presence of a copper catalyst produces a mixture of vinyltrichlorosilane, divinyldichlorosilane (B160964), and other chlorinated silanes. This compound can then be synthesized from these precursors through further reactions.

Experimental Workflow:

Methodologies for Conversion of Vinylchlorosilanes:

-

Grignard Reaction: Vinyltrichlorosilane or divinyldichlorosilane can be reacted with vinylmagnesium chloride to substitute the remaining chlorine atoms with vinyl groups, yielding this compound.

-

Disproportionation: Catalytic disproportionation of vinyltrichlorosilane can also be employed to produce this compound, although this method may lead to a mixture of products.

Synthesis via Hydrosilylation and Subsequent Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a highly efficient and atom-economical method for creating silicon-carbon bonds. In the context of this compound synthesis, it is primarily used to produce the key precursor, vinyltrichlorosilane, from the hydrosilylation of acetylene with trichlorosilane.

Primary Reaction (Hydrosilylation): HC≡CH + HSiCl₃ ---(Pt catalyst)---> CH₂=CHSiCl₃

Experimental Protocol for Vinyltrichlorosilane Synthesis:

-

Apparatus: A pressure reactor equipped with a gas inlet, a stirrer, and a temperature control system.

-

Procedure:

-

Charge the reactor with trichlorosilane and a platinum-based catalyst (e.g., chloroplatinic acid).

-

Pressurize the reactor with acetylene gas.

-

Heat the mixture to the desired reaction temperature (typically 50-200 °C).

-

Maintain the reaction under pressure with continuous stirring.

-

After the reaction is complete, cool the reactor and vent the excess acetylene.

-

The resulting vinyltrichlorosilane can be purified by distillation.

-

Conversion to this compound:

The produced vinyltrichlorosilane can then be converted to this compound using the same methods described for the Direct Process products, namely through a Grignard reaction with vinylmagnesium chloride.

Signaling Pathways and Logical Relationships:

The following diagram illustrates the logical progression and relationship between the major synthetic routes to this compound.

Conclusion

The synthesis of this compound has evolved significantly from early laboratory-scale preparations to sophisticated industrial processes. The Grignard reaction remains a reliable method for producing high-purity this compound, particularly in research and development settings. For large-scale production, the Direct Process and hydrosilylation routes offer more economical pathways to key vinylchlorosilane intermediates, which can then be efficiently converted to the final product. The continued development of catalysts and process optimization for these methods will undoubtedly lead to even more efficient and sustainable routes for the synthesis of this important organosilicon compound, further expanding its applications in materials science and beyond.

An In-depth Technical Guide on the Physical Properties of Tetravinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Tetravinylsilane (TVS), a versatile organosilicon compound. The information herein is curated for professionals in research and development who require precise data for modeling, process design, and safety assessments.

Introduction to this compound

This compound (CAS No. 1112-55-6), with the molecular formula C8H12Si, is a colorless to light yellow liquid.[1] It is a key intermediate in the synthesis of various silicon-containing materials.[1][2] Its structure, featuring a central silicon atom bonded to four vinyl groups, imparts unique reactivity, making it a valuable crosslinking agent in polymer chemistry.[2] This property allows for the creation of advanced polymers and elastomers with enhanced mechanical strength and thermal stability.[2]

Physical Properties of this compound

Table 1: General Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Weight | 136.27 g/mol | - |

| Appearance | Colorless to light yellow clear liquid | Ambient |

| Melting Point | < 0 °C | - |

| Boiling Point | 130-131 °C | at 760 mmHg (1 atm)[3][4] |

| Flash Point | 6 °C (43 °F) | Closed cup[4] |

Table 2: Temperature-Dependent Physical Properties of this compound

| Property | Value | Temperature |

| Density | 0.8 g/mL | 25 °C[3][4] |

| Vapor Pressure | 12.0 ± 0.2 mmHg | 25 °C[5] |

| 18.6 hPa | 25 °C[4] | |

| Refractive Index | n20/D 1.461 | 20 °C[3][4] |

Note: Limited data is available for the temperature dependency of properties like viscosity. Generally, for silicones, viscosity decreases as temperature increases.[6]

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for the safe and effective use of chemical compounds. Below are detailed methodologies for key experiments.

3.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, and a heat source.[7]

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the sample.

-

The test tube is attached to a thermometer, which is then placed in a Thiele tube containing mineral oil.[7]

-

The Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, seen as a steady stream of bubbles.[7]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

3.2. Density Measurement

The density of a liquid can be determined using several methods. For a volatile organic compound like this compound, a pycnometer or a digital densitometer is recommended for accuracy.

-

Principle: Density is defined as the mass of a substance per unit volume.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

-

It is then filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is placed in a temperature-controlled bath to ensure the liquid reaches the desired temperature (e.g., 25 °C).

-

The pycnometer is then weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

3.3. Vapor Pressure Measurement

Vapor pressure can be measured by static or dynamic methods. For a substance like this compound, a static method using a vapor pressure apparatus is suitable.

-

Principle: The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor is in equilibrium with the liquid at a given temperature.

-

Apparatus: A thermostatically controlled chamber, a pressure transducer, and a sample container.

-

Procedure:

-

A small amount of this compound is placed in the sample container, and the system is evacuated to remove air.

-

The sample is heated to and maintained at a specific temperature.

-

The pressure inside the chamber is monitored using the pressure transducer until it stabilizes.

-

This stable pressure is the vapor pressure of the substance at that temperature.

-

The measurements are repeated at different temperatures to obtain a vapor pressure curve.

-

Visualization of Experimental Workflow